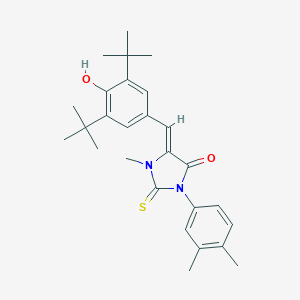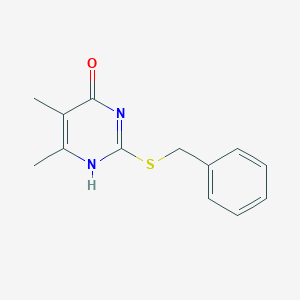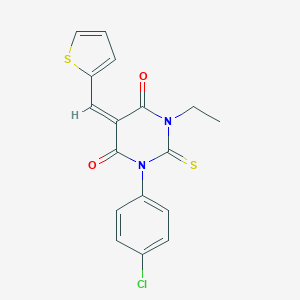![molecular formula C24H25IN2O3 B297350 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has not been fully elucidated. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, it has been suggested that this compound may exert its anti-tumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has anti-inflammatory, analgesic, and anti-tumor effects. In addition, this compound has been shown to have antioxidant and antibacterial properties. However, the biochemical and physiological effects of this compound have not been fully elucidated.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its potential anti-inflammatory, analgesic, and anti-tumor properties, as well as its potential use as a ligand in coordination chemistry. However, the limitations of using this compound in lab experiments include its complex synthesis method, as well as the lack of knowledge regarding its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for the study of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate its potential applications in the field of medicine, particularly for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential use as a photochromic material. In addition, further studies are needed to elucidate its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate to yield 4-allyloxybenzaldehyde. This compound is then reacted with 3-ethoxy-5-iodobenzyl bromide in the presence of potassium carbonate to yield 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one.
Scientific Research Applications
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In the field of materials science, it has been studied for its potential use as a photochromic material. In addition, this compound has been investigated for its potential use as a ligand in coordination chemistry.
properties
Molecular Formula |
C24H25IN2O3 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C24H25IN2O3/c1-4-10-21-19(24(28)27(26-21)18-11-8-7-9-12-18)14-17-15-20(25)23(30-13-5-2)22(16-17)29-6-3/h5,7-9,11-12,14-16H,2,4,6,10,13H2,1,3H3/b19-14- |
InChI Key |
LJENTXHYVKMRJK-RGEXLXHISA-N |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC=C)OCC)C3=CC=CC=C3 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC=C)OCC)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC=C)OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)

![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)


![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)